Methyl(triphenyl)germane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(triphenyl)germane can be synthesized through several methods, one of which involves the reaction of triphenylgermanium chloride with methyl lithium. This reaction typically occurs in an anhydrous environment to prevent the hydrolysis of the reactants . Another method involves the use of Grignard reagents, where triphenylgermanium bromide reacts with methylmagnesium bromide under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency in forming carbon-germanium bonds. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl(triphenyl)germane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form germane.
Substitution: It undergoes nucleophilic substitution reactions where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products
Oxidation: Germanium dioxide.
Reduction: Germane.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Scientific Research Applications
Methyl(triphenyl)germane has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of Methyl(triphenyl)germane involves its ability to act as a nucleophile in various chemical reactions. The germanium atom in the compound can form bonds with various electrophiles, leading to the formation of new compounds. This nucleophilic behavior is crucial in its applications in organic synthesis and catalysis .
Comparison with Similar Compounds
Similar Compounds
Triphenylgermane: Similar in structure but lacks the methyl group.
Triphenylsilane: Similar in structure but contains silicon instead of germanium.
Triphenylstannane: Similar in structure but contains tin instead of germanium.
Uniqueness
Methyl(triphenyl)germane is unique due to the presence of the methyl group, which enhances its reactivity compared to triphenylgermane. Its germanium atom also imparts unique properties compared to its silicon and tin analogs, making it valuable in specific applications such as catalysis and material science .
Properties
IUPAC Name |
methyl(triphenyl)germane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Ge/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHZCRRFXLHKAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Ge | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506389 | |
Record name | Methyl(triphenyl)germane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2817-44-9 | |
Record name | Methyl(triphenyl)germane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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